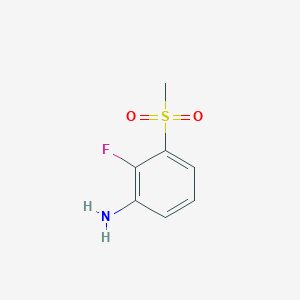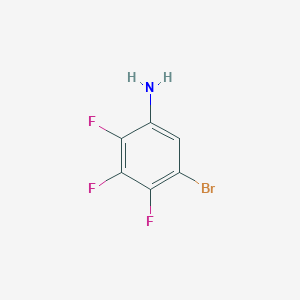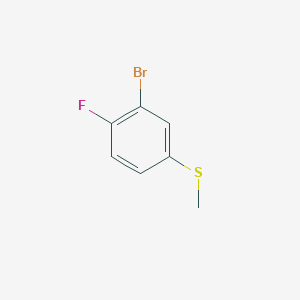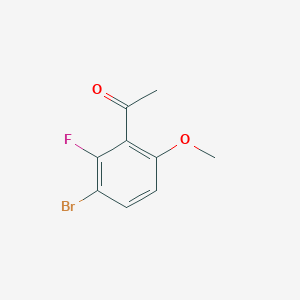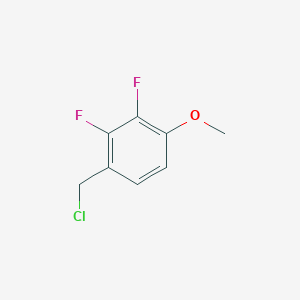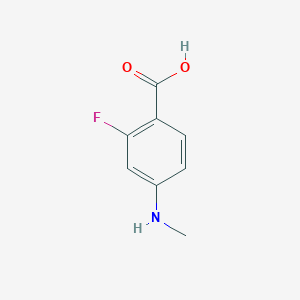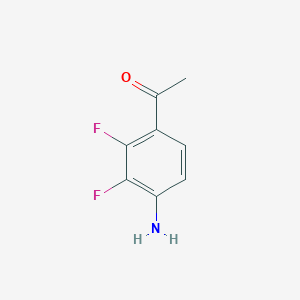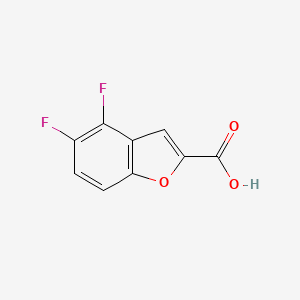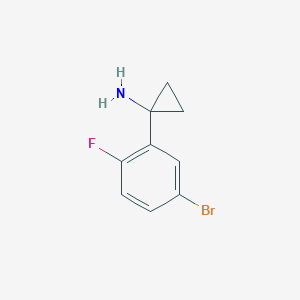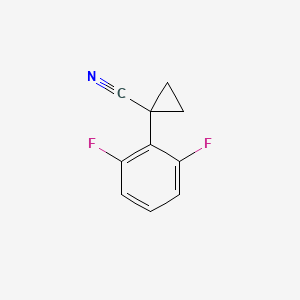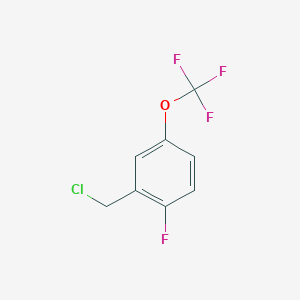
2-Fluoro-5-(trifluoromethoxy)benzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(trifluoromethoxy)benzyl chloride is an organic compound with the molecular formula C8H5ClF4O It is a derivative of benzyl chloride, where the benzene ring is substituted with a fluorine atom at the 2-position and a trifluoromethoxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-5-(trifluoromethoxy)benzyl alcohol with thionyl chloride (SOCl2) to produce the desired benzyl chloride derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-(trifluoromethoxy)benzyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The benzyl chloride moiety can be oxidized to the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted benzyl derivatives.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is 2-fluoro-5-(trifluoromethoxy)benzyl alcohol.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(trifluoromethoxy)benzyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used to modify biomolecules, potentially altering their biological activity and stability.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorine-containing moieties for enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as increased resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzyl chloride largely depends on its chemical reactivity. The presence of the electron-withdrawing trifluoromethoxy group and the fluorine atom can influence the compound’s reactivity and interaction with other molecules. These substituents can stabilize negative charges and enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. The molecular targets and pathways involved would vary based on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzyl chloride
- 2-Fluoro-5-(trifluoromethyl)benzoyl chloride
- 5-Fluoro-2-(trifluoromethyl)benzoyl chloride
Uniqueness
2-Fluoro-5-(trifluoromethoxy)benzyl chloride is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct electronic properties, making the compound highly reactive and suitable for various specialized applications. The trifluoromethoxy group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of organic molecules, which can be advantageous in pharmaceutical and agrochemical applications .
Propiedades
IUPAC Name |
2-(chloromethyl)-1-fluoro-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJQCSZDTKIHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
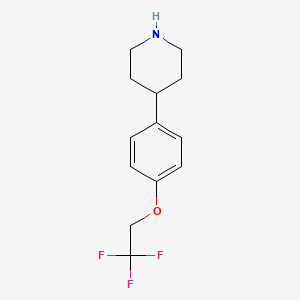
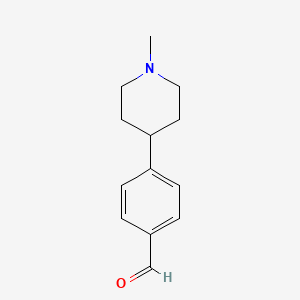
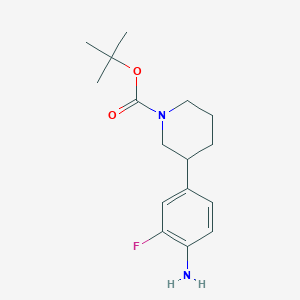
![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B7900148.png)
